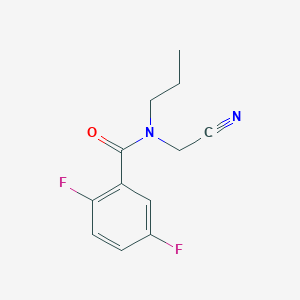

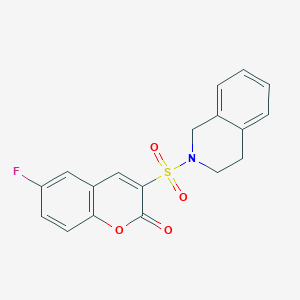

![molecular formula C26H22ClN3O B2497662 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-79-6](/img/structure/B2497662.png)

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives, including compounds similar to "1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline", typically involves complex organic reactions that enable the precise assembly of the molecule's core structure. For example, palladium-catalyzed intramolecular C–N bond formation techniques have been applied to construct pyrazoloquinoline frameworks by leveraging the reactivity of 4-chloroquinoline-3-carbaldehydes, leading to novel functionalized quinolines of biological interest (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazoloquinoline core, which often exhibits significant conformational and electronic properties conducive to their function as luminescent materials or molecular sensors. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structural details of these compounds, revealing insights into their conformation, molecular packing, and intermolecular interactions within crystalline matrices (Low et al., 2004).

Chemical Reactions and Properties

Pyrazoloquinolines undergo a variety of chemical reactions that modify their structure and properties. These reactions can include N-alkylation, halogenation, and the formation of hydrogen bonds or π-π stacking interactions, which significantly affect their chemical behavior and potential applications. The versatility of these compounds is further demonstrated by their ability to form brightly emissive molecular sensors and luminophores for OLEDs, illustrating the impact of structural modifications on their optical properties (Rurack et al., 2002).

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

Research on related compounds shows potential in cytotoxic activities. A study on the derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with the compound , revealed potent cytotoxic properties against various cancer cell lines. These derivatives showed growth inhibitory properties and were particularly effective in a mouse model of colon tumors (Deady et al., 2003).

Nucleophilic Aromatic Substitution

A study on nucleophilic aromatic substitution of annelated pyrazole, including compounds similar to 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline, provides insights into chemical reactions and synthesis techniques. These methods are crucial for developing new pharmaceuticals and other functional materials (Pawlas et al., 2002).

Structural and Optical Properties

The structural and optical properties of related quinoline derivatives have been studied, indicating potential applications in materials science. For example, studies on 4H-pyrano[3,2-c]quinoline derivatives found them to be polycrystalline in powder form and exhibiting interesting optical properties when formed into thin films (Zeyada et al., 2016).

Corrosion Inhibition

Quinoxaline derivatives, which are structurally related to the compound , have been found to act as corrosion inhibitors. This research indicates potential applications in protecting materials like mild steel in acidic environments (Saraswat & Yadav, 2020).

Photovoltaic Properties

Studies on 4H-pyrano[3,2-c]quinoline derivatives have explored their photovoltaic properties, suggesting applications in organic-inorganic photodiode fabrication. This research points to potential uses in solar energy and photovoltaic technologies (Zeyada et al., 2016).

Molecular Logic Switches

Research into the photophysical properties of pyrazoloquinoline derivatives has shown potential for implementing molecular logic switches. This indicates applications in molecular electronics and sensing technologies (Uchacz et al., 2016).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxypyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O/c1-4-31-21-11-12-24-22(14-21)26-23(15-28-24)25(18-6-5-16(2)17(3)13-18)29-30(26)20-9-7-19(27)8-10-20/h5-15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWMWXOHKRBZER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-Ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2497579.png)

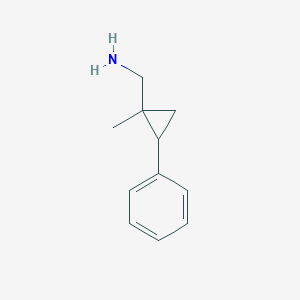

![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)

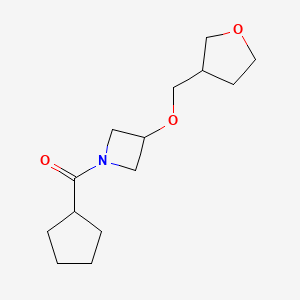

![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)

![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)

![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)

![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)

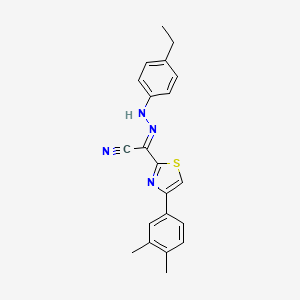

![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2497599.png)